molecular formula C20H14F2N2O4 B3403107 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide CAS No. 1105220-17-4

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide

Cat. No.: B3403107
CAS No.: 1105220-17-4
M. Wt: 384.3 g/mol
InChI Key: GKKAYOAUHGMEBT-KXFIGUGUSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H14F2N2O4 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure features a benzo[d][1,3]dioxole moiety and an isoxazole ring, which are known for their diverse biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that the compound may exert its effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that related compounds with similar structural features exhibit inhibitory activity against specific enzymes such as Mur ligases, which are crucial for bacterial cell wall synthesis. This suggests a potential antibacterial mechanism for the compound .
  • Metabolic Stability : Preliminary investigations into the metabolic stability of the compound in mouse liver microsomes indicated rapid consumption in the presence of NADPH, suggesting it is prone to cytochrome P450-mediated metabolism . Understanding this metabolic pathway is essential for predicting in vivo efficacy and safety.
  • Target Engagement : In vitro assays have demonstrated that compounds with similar structures can engage specific protein targets effectively. For instance, some derivatives have shown nanomolar IC50 values against certain kinases, indicating strong target engagement .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and its analogs:

Activity IC50 Value Reference
Inhibition of Mur ligasesNot specified
GAK inhibition25 nM
Metabolic half-life5.7 min
Antibacterial activityIC50 = 2.02 μM

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial properties of isoxazole derivatives found that compounds similar to this compound exhibited significant inhibition against Mycobacterium tuberculosis (Mtb), highlighting its potential as an anti-TB agent .
  • Cyclin G Activity : Another research effort focused on the development of chemical probes for Cyclin G-related pathways demonstrated that compounds with a benzo[d][1,3]dioxole structure showed promising results in biochemical assays targeting GAK activity . This suggests potential applications in cancer therapeutics.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O4/c21-13-3-4-15(16(22)8-13)18-9-14(24-28-18)10-23-20(25)6-2-12-1-5-17-19(7-12)27-11-26-17/h1-9H,10-11H2,(H,23,25)/b6-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKAYOAUHGMEBT-KXFIGUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide
Reactant of Route 2
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(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide
Reactant of Route 3
Reactant of Route 3
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide
Reactant of Route 4
Reactant of Route 4
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide
Reactant of Route 5
Reactant of Route 5
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide
Reactant of Route 6
Reactant of Route 6
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.